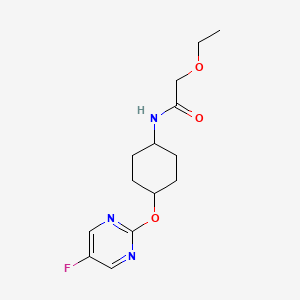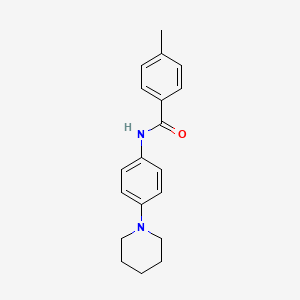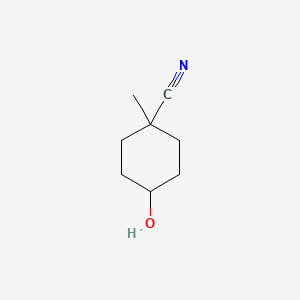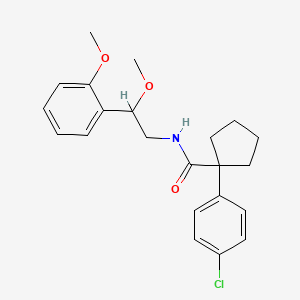![molecular formula C20H23N5O3S B2832700 4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251600-79-9](/img/structure/B2832700.png)
4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . The compound also contains a sulfonamide group, which is often found in various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,8-naphthyridines can be achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The core structure is a 1,8-naphthyridine, which is a bicyclic compound with two nitrogen atoms in separate rings . Attached to this core are various substituents, including a sulfonamide group and an amine group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amine groups might undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds. The sulfonamide group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like sulfonamide and amine would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
Synthesis and Anticancer Evaluation of Derivatives
Researchers have synthesized derivatives of naphthoquinone, which include structural motifs related to the specified chemical compound, for their anticancer activities. These compounds demonstrated potent cytotoxic activities against several human cancer cell lines, including A549, HeLa, and MCF-7. Notably, certain derivatives showed remarkable cytotoxic activity with low toxicity in normal human kidney HEK293 cells, indicating their potential as anticancer agents. The mechanism of action for these compounds involves the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of naphthoquinone derivatives in cancer treatment (Ravichandiran et al., 2019).
Antibacterial Agents
Pyridonecarboxylic Acids as Antibacterial Agents
The synthesis and antibacterial activity of pyridonecarboxylic acid derivatives, structurally related to the specified compound, were explored. These derivatives exhibited significant antibacterial efficacy both in vitro and in vivo, with certain compounds surpassing the activity of known antibacterial agents. The study underscores the potential of naphthyridine derivatives as a basis for developing new antibacterial drugs (Egawa et al., 1984).
Dyeing Properties and Polymer Applications
Dyeing Properties on Polymers
Research on the dyeing properties of new azonaphthalimide dyes, related in structure to the specified compound, on natural and synthetic polymers has been conducted. These studies reveal that such compounds can be effectively used as acid dyes for dyeing wool and polyamide fabrics, offering a range of hues with good wash, light, and perspiration fastnesses. This indicates the compound's utility in the textile industry for creating vibrant and durable colors (Hosseinnezhad et al., 2017).
Analysis in Biological Samples
Determination in Plasma
A sensitive method for determining a non-peptide oxytocin receptor antagonist, structurally akin to the specified compound, in human plasma has been developed. This method, involving automated pre-column chemical derivatization followed by high-performance liquid chromatography with fluorescence detection, showcases the compound's relevance in pharmacokinetic studies and its potential therapeutic applications (Kline et al., 1999).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, thereby affecting their proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation and potentially to tumor cell death .
Result of Action
The result of the compound’s action is a decrease in tumor cell proliferation due to the disruption of anaerobic glycolysis . This could potentially lead to tumor shrinkage and improved outcomes for patients with solid tumors overexpressing CA IX .
Propiedades
IUPAC Name |
N,N-diethyl-7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-14-7-9-15(10-8-14)29(21,27)28/h6-12H,4-5H2,1-3H3,(H2,21,27,28)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFJCPWPVMUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)N)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2832620.png)
![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)
![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)

![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)
![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2832634.png)

![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)